BenchChemオンラインストアへようこそ!

1-(biphenyl-4-ylmethyl)-1H-imidazole

CYP2B4 Inhibition Enzyme Kinetics X-ray Crystallography

1-(Biphenyl-4-ylmethyl)-1H-imidazole (CAS 56643-79-9), also known as 1-PBI, is a synthetic small molecule belonging to the biphenyl imidazole class. It is characterized by a central imidazole ring linked to a biphenyl system via a methylene bridge.

Molecular Formula C16H14N2
Molecular Weight 234.29 g/mol
CAS No. 56643-79-9
Cat. No. B3065678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(biphenyl-4-ylmethyl)-1H-imidazole
CAS56643-79-9
Molecular FormulaC16H14N2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CN3C=CN=C3
InChIInChI=1S/C16H14N2/c1-2-4-15(5-3-1)16-8-6-14(7-9-16)12-18-11-10-17-13-18/h1-11,13H,12H2
InChIKeyDLYMRVCQTVOYEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Biphenyl-4-ylmethyl)-1H-imidazole (CAS 56643-79-9): A Biphenyl Azole with Defined Dual CYP Inhibition


1-(Biphenyl-4-ylmethyl)-1H-imidazole (CAS 56643-79-9), also known as 1-PBI, is a synthetic small molecule belonging to the biphenyl imidazole class [1]. It is characterized by a central imidazole ring linked to a biphenyl system via a methylene bridge. Unlike classical azole antifungals whose primary pharmacological target is fungal CYP51, this compound has been structurally validated as a potent, tight-binding inhibitor of mammalian cytochrome P450 2B4 (CYP2B4) [2] and has emerged as a key scaffold for developing inhibitors of the mycobacterial enzyme CYP121 [3]. Its commercial and research value is rooted in this unique, quantifiable dual-target interaction profile and its utility as a chemical probe for P450 conformational studies.

Why 1-(Biphenyl-4-ylmethyl)-1H-imidazole Cannot Be Replaced by Generic Azoles or Simpler Imidazoles


Substituting 1-(biphenyl-4-ylmethyl)-1H-imidazole with other imidazole-containing compounds like clotrimazole, bifonazole, or 4-(4-chlorophenyl)imidazole (4-CPI) will lead to fundamentally different experimental outcomes due to quantifiable differences in target binding kinetics, conformational effects on CYP enzymes, and antimycobacterial activity. The compound's specific biphenyl tail and intermediate size induce a unique closed conformational state in CYP2B4 that is distinct from the states induced by smaller or larger ligands [1]. In a direct comparison with the approved azole econazole, the compound exhibits weaker affinity for CYP121 but demonstrates 3.2-fold superior functional antimycobacterial activity, a critical divergence between binding and efficacy that generic analogs cannot replicate [2]. These structural and functional nuances render the compound irreplaceable for specific enzyme mechanism studies and as a starting point for optimizing antitubercular leads.

Quantitative Differentiation of 1-(Biphenyl-4-ylmethyl)-1H-imidazole Against Key Comparators


Superior CYP2B4 Inhibition Potency vs. Structurally Related 1-CPI and 4-CPI

1-(Biphenyl-4-ylmethyl)-1H-imidazole (1-PBI) inhibits cytochrome P450 2B4 with an IC50 of 0.035 µM, making it 2.9- to 14.3-fold more potent than the benchmark inhibitors 1-(4-chlorophenyl)imidazole (1-CPI) and 4-(4-chlorophenyl)imidazole (4-CPI) [1]. A foundational study on this series established that the IC50 values for related imidazole inhibitors like 1-CPI and 4-CPI fall in the range of 0.1–2.4 µM, positioning 1-PBI as a significantly more potent ligand [2].

CYP2B4 Inhibition Enzyme Kinetics X-ray Crystallography

Differentiated Antimycobacterial Activity vs. the Clinical Azole Econazole

Against its target Mycobacterium bovis BCG, the compound (I:47) exhibits an MIC50 of 4.0 µM, which is 3.2-fold superior to the 12.7 µM MIC50 of the clinical antifungal econazole, despite its 1.9-fold weaker binding affinity for the CYP121 enzyme (KD of 5.4 µM for I:47 vs. 2.8 µM for econazole) [1]. This highlights a crucial disconnect between target binding and functional activity, emphasizing the compound's unique mode of action as an antimycobacterial agent.

CYP121 Inhibition Mycobacterium bovis BCG Tuberculosis Drug Discovery

Unique Induction of an Intermediate CYP2B4 Conformational State vs. 4-CPI and Bifonazole

X-ray crystallography reveals that 1-PBI has an intermediate molecular size, larger than 1-CPI and 4-CPI but smaller than bifonazole. As a direct structural consequence, the CYP2B4:1-PBI complex forms a unique closed conformational state that is a structural intermediate between the 'closed' state induced by CPI analogs and the 'open' state induced by the bulky branched bifonazole molecule [1]. This precise modulation of the enzyme's F-G helix cassette is not achievable with the comparator ligands.

Structural Biology Protein Plasticity X-ray Crystallography

Divergent Biological Target Profile: CYP2B/121 vs. Classical Antifungal CYP51 Inhibitors

The biphenyl imidazole scaffold is a known antifungal lead, with the parent compound showing a modest MIC of 2 µg/mL against Candida albicans [1]. However, its validated primary biochemical targets are not fungal CYP51 but mammalian CYP2B4 (IC50 0.035 µM) and mycobacterial CYP121 (KD 5.4 µM) [2][3]. This contrasts with classical imidazole drugs like clotrimazole and miconazole, which act primarily by inhibiting fungal CYP51.

Drug Discovery Enzyme Selectivity Anti-infectives

Defined Scientific & Industrial Applications of 1-(Biphenyl-4-ylmethyl)-1H-imidazole


CYP2B4/2B6-Mediated Drug Metabolism & Inhibition Studies

Procure 1-(biphenyl-4-ylmethyl)-1H-imidazole as a high-potency inhibitor (IC50 = 0.035 µM) to chemically knock out CYP2B4 activity in microsomal assays or hepatocyte models. Its well-defined binding mode and Ks of 0.23 µM [1] make it an ideal tool for quantitative in vitro DMPK studies, particularly for distinguishing CYP2B6 contributions in human liver microsomes, where its human ortholog activity is relevant [2].

Crystallographic Probe for P450 Conformational Plasticity

Use the compound as a specific ligand for co-crystallization studies of cytochrome P450 enzymes. It stabilizes a unique, intermediate conformational state that cannot be accessed with smaller (4-CPI) or larger (bifonazole) azole inhibitors [1]. This application is validated by multiple PDB entries (3G5N, 3G93) and is critical for structure-based drug design projects targeting flexible P450 isoforms.

Antitubercular Lead Optimization and CYP121 Mode-of-Action Studies

Employ this compound as the reference hit (I:47, MIC50 = 4.0 µM) for a medicinal chemistry campaign against CYP121 in Mycobacterium tuberculosis. Its proven, though modest, antimycobacterial activity and well-characterized binding mode (KD = 5.4 µM) [1] serve as the quantitative baseline for SAR studies aimed at improving potency and creating new antitubercular leads distinct from repurposed antifungals like econazole.

Antifungal Research as a CYP51-Independent Reference Compound

Utilize the compound as a mechanistically distinct control in antifungal drug discovery. With a modest MIC of 2 µg/mL against C. albicans and a primary target profile (CYP2B/CYP121) differing from CYP51 [1][2], it is ideal for investigating off-target fungal effects of azole pharmacophores, validating target-specific assay systems, and studying fungal biology independent of ergosterol biosynthesis inhibition.

Quote Request

Request a Quote for 1-(biphenyl-4-ylmethyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.